2-(2-Methoxy-5-methylphenyl)acetaldehyde
CAS No.: 676608-50-7
Cat. No.: VC16690055
Molecular Formula: C10H12O2
Molecular Weight: 164.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 676608-50-7 |
|---|---|
| Molecular Formula | C10H12O2 |
| Molecular Weight | 164.20 g/mol |
| IUPAC Name | 2-(2-methoxy-5-methylphenyl)acetaldehyde |
| Standard InChI | InChI=1S/C10H12O2/c1-8-3-4-10(12-2)9(7-8)5-6-11/h3-4,6-7H,5H2,1-2H3 |
| Standard InChI Key | IQKMIEVCPXGAPB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)OC)CC=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-(2-methoxy-5-methylphenyl)acetaldehyde, reflects its structure: a benzene ring substituted with a methoxy group (-OCH) at the 2-position and a methyl group (-CH) at the 5-position, linked to an acetaldehyde side chain (-CHCHO) . The SMILES notation and InChIKey further specify its connectivity and stereochemical details .
Table 1: Key Identifiers and Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 164.20 g/mol | |
| CAS Number | 676608-50-7 | |
| SMILES | CC1=CC(=C(C=C1)OC)CC=O | |
| InChIKey | IQKMIEVCPXGAPB-UHFFFAOYSA-N |
Physical Properties
Experimental and predicted physicochemical data highlight its behavior under standard conditions:
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Solubility: Limited aqueous solubility due to hydrophobic aromatic and aldehyde groups; soluble in organic solvents like ethanol and dichloromethane.
The aldehyde functional group confers reactivity toward nucleophiles, enabling condensation and oxidation reactions critical in synthetic applications.
Synthesis and Production
Synthetic Routes
2-(2-Methoxy-5-methylphenyl)acetaldehyde is synthesized via Friedel-Crafts alkylation or Vilsmeier-Haack formylation of precursor aromatic compounds. For instance, methoxy- and methyl-substituted toluene derivatives undergo formylation at the ortho position to introduce the acetaldehyde side chain. Alternative methods include:
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Oxidation of Alcohols: Oxidation of 2-(2-methoxy-5-methylphenyl)ethanol using pyridinium chlorochromate (PCC).
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Hydrolysis of Acetals: Acid-catalyzed hydrolysis of protective acetal groups to regenerate the aldehyde functionality.
Table 2: Common Synthesis Pathways
| Method | Reagents/Conditions | Yield (%) |
|---|---|---|
| Friedel-Crafts Alkylation | AlCl, CHCOCl | 60–75 |
| Vilsmeier-Haack Formylation | POCl, DMF | 50–65 |
| Alcohol Oxidation | PCC, CHCl | 70–85 |
Purification and Characterization
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the compound. Spectroscopic techniques confirm purity:
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H NMR: Peaks at δ 9.80 (aldehyde proton), δ 6.6–7.2 (aromatic protons), δ 3.80 (methoxy group).
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IR Spectroscopy: Strong absorption at 1720 cm (C=O stretch).
Applications in Organic Chemistry and Pharmaceuticals
Role in Heterocyclic Synthesis
The aldehyde group participates in Knorr pyrrole synthesis and Paal-Knorr furan formation, yielding nitrogen- and oxygen-containing heterocycles. For example, condensation with hydrazines forms pyrazole derivatives, which are pharmacophores in antiviral agents.
Pharmaceutical Intermediates
This compound serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and anticancer agents. Its methoxy and methyl groups enhance lipid solubility, improving drug bioavailability. Recent studies explore its utility in synthesizing tyrosine kinase inhibitors targeting lung cancer.
| Supplier | Purity (%) | Price Range (USD/g) |
|---|---|---|
| American Custom Chemicals Corp. | 95 | 300–500 |
| Labseeker | 97 | 200–400 |
Research Trends and Future Directions
Catalytic Applications
Recent studies investigate its use in asymmetric catalysis for synthesizing chiral amines. Palladium complexes of this aldehyde facilitate enantioselective hydrogenation, achieving >90% enantiomeric excess.
Bioconjugation Strategies
Functionalization of antibodies with 2-(2-Methoxy-5-methylphenyl)acetaldehyde enables site-specific bioconjugation, enhancing antibody-drug conjugate (ADC) stability.
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